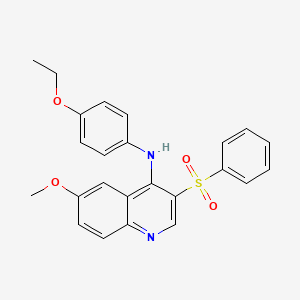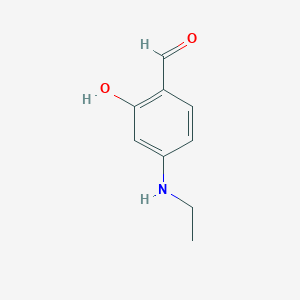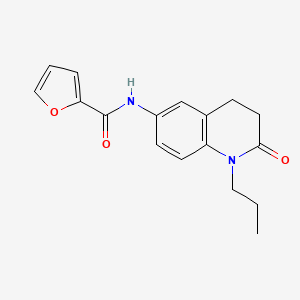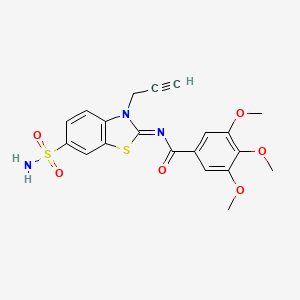
3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19N3O6S2 and its molecular weight is 461.51. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promise in the field of antimicrobial activity. A study has reported the synthesis of biologically active triazole and pyrazole compounds containing thiazole derivatives, which demonstrated significant growth inhibitory activity against various microbial strains . These findings suggest that the compound could be used to develop new antimicrobial agents.
Antioxidant Properties
In addition to its antimicrobial potential, the compound has also been evaluated for its antioxidant properties. The same study that explored its antimicrobial activity also revealed that the compound exhibited remarkable antioxidant activity when compared to standard antioxidants using the DPPH free radical-scavenging assay . This indicates its potential application as an antioxidant in pharmaceutical formulations.
Antiviral Applications
Molecular docking studies have suggested that the compound could serve as an inhibitor for the novel SARS-CoV-2 virus . The binding affinities of the compound with the COVID-19 main protease were significant, indicating its potential use in the development of antiviral drugs.
Anti-inflammatory Potential
Compounds with thiazole scaffolds have been known to possess extensive biological activities, including anti-inflammatory properties . This suggests that the compound could be explored further for its anti-inflammatory applications, potentially leading to new treatments for inflammatory diseases.
Anticancer Activity
Thiazole derivatives have been associated with anticancer activities . The compound’s structure, which includes a thiazole moiety, could be investigated for its potential to act as an anticancer agent, contributing to the development of novel cancer therapies.
Antitubercular Activity
The compound has also been synthesized and evaluated for its anti-tubercular potential against Mycobacterium tuberculosis . This points to its possible application in the treatment of tuberculosis, a significant global health concern.
Antihypercholesterolemic Actions
Thiazole compounds have been targeted for their antihypercholesterolemic actions . The compound could be studied for its ability to lower cholesterol levels, which is crucial in the management of cardiovascular diseases.
Antidiabetic Effects
Imidazole-containing compounds, which share structural similarities with the compound , have shown different biological activities, including antidiabetic effects . This suggests that the compound could be researched for its potential use in managing diabetes.
properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-5-8-23-14-7-6-13(31(21,25)26)11-17(14)30-20(23)22-19(24)12-9-15(27-2)18(29-4)16(10-12)28-3/h1,6-7,9-11H,8H2,2-4H3,(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRSEZJZYDBTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/no-structure.png)
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)
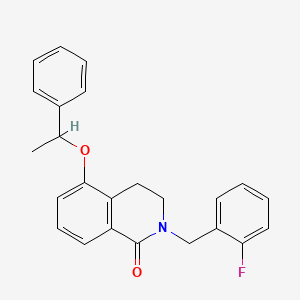

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2578105.png)

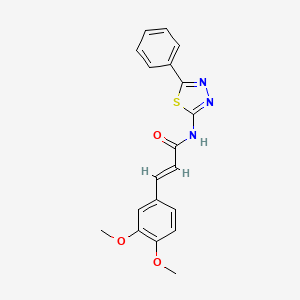
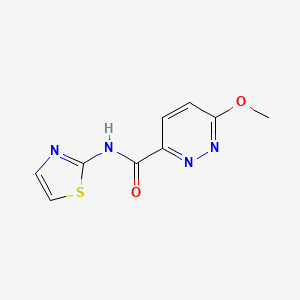

![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
